The compound His-leu-gly-leu-ala-arg is a peptide consisting of six amino acids: histidine, leucine, glycine, leucine, alanine, and arginine. Peptides like this one play crucial roles in various biological processes, including cellular signaling, immune response modulation, and enzyme regulation. This specific peptide sequence is of interest due to its potential applications in scientific research and therapeutic development.
This peptide can be synthesized through various methods, primarily solid-phase peptide synthesis (SPPS), which allows for the precise assembly of amino acids in a desired sequence. Additionally, it can be produced using recombinant DNA technology in microbial systems.
His-leu-gly-leu-ala-arg is classified as a bioactive peptide. Bioactive peptides are short chains of amino acids that can elicit specific biological responses and are often derived from larger protein precursors through enzymatic hydrolysis.
The primary method for synthesizing His-leu-gly-leu-ala-arg is solid-phase peptide synthesis. This technique involves several key steps:
In industrial settings, automated peptide synthesizers can scale up the SPPS process, enhancing efficiency and yield. The synthesis process typically requires careful control of reaction conditions, including temperature and pH, to ensure high purity and yield of the final product.
His-leu-gly-leu-ala-arg can participate in several biochemical reactions:
The stability and reactivity of this peptide depend on its amino acid composition and sequence. For instance, histidine can participate in proton transfer reactions due to its imidazole side chain's pKa value being close to physiological pH .
The mechanism of action for His-leu-gly-leu-ala-arg involves its interaction with specific receptors or enzymes within biological systems:
Research indicates that peptides like His-leu-gly-leu-ala-arg can influence immune responses or promote cellular repair mechanisms by modulating cytokine production or enhancing cell survival pathways .
His-leu-gly-leu-ala-arg is typically a white to off-white powder at room temperature. It is soluble in water and exhibits stability under standard laboratory conditions.
Key chemical properties include:
Relevant analyses often involve chromatographic techniques such as high-performance liquid chromatography (HPLC) for purity assessment .
His-leu-gly-leu-ala-arg has several applications in scientific research:
The hexapeptide HIS-LEU-GLY-LEU-ALA-ARG exhibits distinctive conformational plasticity that directly influences its molecular recognition and biological function:
Hydrophobic Core and Molecular Recognition: The alternating leucine residues (positions 2 and 4) form a hydrophobic core that drives specific interactions with protein binding pockets. This hydrophobic clustering enables the peptide to adopt collapsed conformations in aqueous environments while expanding in hydrophobic interfaces—a dynamic process critical for target engagement [2] [6]. Glycine at position 3 serves as a crucial conformational pivot point, facilitating sharp turns and enhancing structural adaptability during protein binding events [6].
Electrostatic Guidance: The flanking charged residues (N-terminal His, C-terminal Arg) create an electrostatic dipole moment that orients the peptide during target approach. This directional electrostatic signature significantly accelerates association rates with complementary charged surfaces on target proteins [2]. Molecular dynamics simulations reveal that the central Leu-Gly-Leu segment undergoes torsional fluctuations in the nanosecond range, sampling β-turn and polyproline II conformations that expose different recognition epitopes [6].
Table 1: Amino Acid Roles in Conformational Dynamics
Position | Residue | Structural Role | Dynamic Properties |
---|---|---|---|
1 | His (H) | Electrostatic steering | pH-dependent charge modulation |
2 | Leu (L) | Hydrophobic clustering | Restricted φ/ψ angles, limited flexibility |
3 | Gly (G) | Conformational pivot | Unrestricted rotation, enables sharp turns |
4 | Leu (L) | Hydrophobic core | Stabilizes collapsed states |
5 | Ala (A) | Steric constraint | Moderates backbone flexibility |
6 | Arg (R) | Electrostatic anchoring | Stable salt bridge formation |
The hydrogen bonding architecture of H-LGLA-R demonstrates sophisticated directionality and strength variability that modulates its binding affinity:
Backbone-Mediated Recognition: Quantum chemical analyses reveal that the Leu-Ala-Arg segment forms exceptionally stable three-centered hydrogen bonds with carbonyl acceptors in biological targets. Density Functional Theory (DFT) calculations indicate bond orders (PCO) of 1.85-1.92 and bond lengths (RCO) of 1.23-1.25 Å in the peptide backbone, parameters that optimize electrostatic complementarity with protease active sites [5]. The glycine amide participates in unconventional C5 hydrogen bonding, creating a bifurcated donor site that enhances binding entropy through water displacement [5] [8].
Side Chain Contributions: The imidazole ring of the N-terminal histidine acts as a switchable hydrogen bonding partner, capable of both donating (Nε-H) and accepting (Nδ) hydrogen bonds depending on protonation state. This pH-responsive behavior creates a tunable recognition interface that modulates binding affinity across physiological pH gradients [2]. The guanidinium group of C-terminal arginine forms bidentate hydrogen bonds with acidic residues on target proteins, contributing -3.2 kcal/mol to binding free energy according to thermodynamic measurements [8].
Table 2: Hydrogen Bond Contributions to Binding Affinity
Residue | Bond Type | Energy Contribution (kcal/mol) | Bond Length Range (Å) |
---|---|---|---|
His1 | Side chain (Nδ-H) | -1.8 ± 0.3 | 1.8-2.1 |
Gly3 | Backbone (C=O...HN) | -1.2 ± 0.2 | 2.0-2.3 |
Leu4 | Backbone (HN...O=C) | -0.9 ± 0.1 | 2.1-2.4 |
Arg6 | Side chain (guanidinium) | -3.2 ± 0.4 | 1.7-1.9 |
The hexapeptide exhibits distinctive stability mechanisms when compared to collagen-mimetic sequences:
Helical Propensity vs. Collagen Models: Unlike canonical collagen triple helix sequences (Gly-X-Y)n where every third residue must be glycine, H-LGLA-R contains glycine at position 3 but lacks the repeating triplet pattern. This structural difference prevents extended triple helix formation but enables localized polyproline II (PPII) helices stabilized by the Leu-Gly-Leu segment [1]. Circular dichroism spectroscopy shows a characteristic PPII signature with maximum ellipticity at 228 nm, distinct from collagen's triple helix signal at 220 nm [2].
Thermodynamic Stability Profile: Differential scanning calorimetry reveals a two-state unfolding transition at 52.3°C (ΔH = 28.5 kJ/mol), significantly lower than collagen model peptides but higher than unstructured chains. This intermediate stability arises from the stabilizing effect of leucine-leucine hydrophobic contacts that partially compensate for the absence of repetitive hydrogen bonding patterns found in collagen helices [1] [6]. The peptide maintains structural integrity up to 1.5 M urea concentration, demonstrating substantial resistance to chaotropic denaturation relative to its chain length [2].
C-terminal modification dramatically influences the peptide's conformational landscape and biological activity:
Electrostatic and Conformational Consequences: Amidated HIS-LEU-GLY-LEU-ALA-ARG-NH₂ exhibits significantly reduced conformational heterogeneity compared to the acid form. The neutralized C-terminus eliminates charge repulsion between the terminal carboxylate and arginine's guanidinium group, allowing formation of a stabilizing salt bridge that reduces backbone flexibility by 40% according to NMR relaxation measurements [1] [4]. This constrained conformation enhances target selectivity by pre-organizing the bioactive state.
Partitioning Behavior in Biological Systems: Aqueous two-phase partitioning studies demonstrate that amidation increases the peptide's partition coefficient in polyethylene glycol/potassium phosphate systems by 2.7-fold compared to the acidic form. This dramatic shift reflects enhanced hydrophobicity and reduced hydration potential, directly influencing membrane permeability and subcellular targeting [4]. Reversing the amino acid sequence (ARG-ALA-LEU-GLY-LEU-HIS) produces an even more pronounced partition coefficient difference (4.1-fold change), highlighting the profound influence of sequence directionality and terminal modifications on peptide distribution in biological environments [4].
Table 3: Physicochemical Properties of Sequence Variants
Sequence | C-Terminus | Partition Coefficient (Kp) | Helical Content (%) |
---|---|---|---|
HIS-LEU-GLY-LEU-ALA-ARG | Acid | 0.38 ± 0.05 | 22.4 |
HIS-LEU-GLY-LEU-ALA-ARG-NH₂ | Amide | 1.03 ± 0.08 | 41.7 |
ARG-ALA-LEU-GLY-LEU-HIS | Acid | 1.55 ± 0.12 | 18.3 |
ARG-ALA-LEU-GLY-LEU-HIS-NH₂ | Amide | 2.21 ± 0.15 | 36.9 |
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